molecular formula C11H10N4S B6247140 2-[(thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine CAS No. 1519763-40-6

2-[(thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine

Cat. No.: B6247140
CAS No.: 1519763-40-6
M. Wt: 230.3
InChI Key:
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Description

2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that features both thiophene and imidazo[4,5-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thiophen-2-yl)methyl]-3H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific combination of thiophene and imidazo[4,5-b]pyridine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

1519763-40-6

Molecular Formula

C11H10N4S

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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